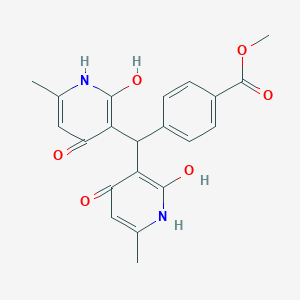![molecular formula C21H23ClN2O3 B368180 N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008690-48-9](/img/structure/B368180.png)
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is typically called “2-(4-chlorophenoxy)-N-(3-ethoxypropyl)propanamide”. It contains a total of 39 atoms, consisting of 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 39 bonds comprising 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) exist within the chemical structure .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a chlorophenoxy group attached to a propyl chain, which is further connected to an indole structure with two methyl groups and an acetamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.7665 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Potential Pesticides
- Powder Diffraction Studies : Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound , suggests potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction, providing new data that could be valuable for the development of agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2009).
Structural and Molecular Studies
Crystal Structure Analysis : Studies have revealed intricate details about the molecular structure of related compounds through crystallography. This includes insights into the orientation of various groups within the molecule and how they contribute to its overall properties (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).
Design and Synthesis for Anti-inflammatory Drugs : The design-based synthesis and molecular docking analysis of an indole acetamide derivative have shown promise for anti-inflammatory drug development. This process involves a targeted approach towards inhibiting cyclooxygenase domains, underscoring the therapeutic potential of such compounds (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Antimicrobial and Antioxidant Applications
Antimicrobial Activity : Some novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, closely related to the chemical of interest, have demonstrated promising antibacterial and antifungal activities. This suggests potential applications in combating pathogenic microorganisms (Debnath & Ganguly, 2015).
Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain derivatives indicate considerable activity, highlighting their potential as new antioxidant agents. This is particularly relevant for compounds with substituted phenyl rings, which show remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Mechanism of Action
properties
IUPAC Name |
N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDMDHLPWYYFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)
![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)
![1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368112.png)
![2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B368113.png)
![ethyl 4-(3-methyl-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368131.png)
![Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368136.png)
![Ethyl 4-[4-(3-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368137.png)
![ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B368139.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368141.png)
![Ethyl 4-[4-(4-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368144.png)